Bienvenue dans la boutique en ligne BenchChem!

2-(benzoylamino)-N-methylnicotinamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

2-(Benzoylamino)-N-methylnicotinamide (CAS 353278-94-1; IUPAC: 2-benzamido-N-methylpyridine-3-carboxamide) is a synthetic small molecule (C₁₄H₁₃N₃O₂, MW 255.27 g/mol) belonging to the benzamide–nicotinamide hybrid chemotype. Its structure combines a 2-benzoylamino substituent on the pyridine ring with an N-methyl carboxamide at the 3-position, differentiating it from simpler mono-substituted nicotinamide analogs.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B215231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzoylamino)-N-methylnicotinamide
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13N3O2/c1-15-14(19)11-8-5-9-16-12(11)17-13(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,15,19)(H,16,17,18)
InChIKeyWABOTYOBYAVCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoylamino)-N-methylnicotinamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(Benzoylamino)-N-methylnicotinamide (CAS 353278-94-1; IUPAC: 2-benzamido-N-methylpyridine-3-carboxamide) is a synthetic small molecule (C₁₄H₁₃N₃O₂, MW 255.27 g/mol) belonging to the benzamide–nicotinamide hybrid chemotype . Its structure combines a 2-benzoylamino substituent on the pyridine ring with an N-methyl carboxamide at the 3-position, differentiating it from simpler mono-substituted nicotinamide analogs. Compounds within this chemical class, particularly ortho-amino benzamides and nicotinamides, have been investigated as modulators of NF-κB-mediated transcription, radiosensitizers, and inhibitors of nicotinamide N-methyltransferase (NNMT) [1][2]. The compound is primarily supplied for early-stage medicinal chemistry and chemical biology research applications at purities typically ≥95% .

Why 2-(Benzoylamino)-N-methylnicotinamide Cannot Be Casually Substituted by Simpler Nicotinamide or Benzamide Analogs


Generic substitution within the benzamide–nicotinamide class is inadvisable because the biological activity and physicochemical profile of these compounds are exquisitely sensitive to the pattern and nature of ring substitution. In systematic structure–activity relationship (SAR) studies, N-substitution on the benzamide ring was shown to shift the mechanism of action from primary effects on tumor vascularization toward selective induction of apoptosis via radiolysis and DNA damage accumulation [1]. Similarly, the position of the amino/amide substituent on the pyridine ring (ortho vs. meta vs. para) profoundly alters hydrogen-bonding capacity and target engagement [2]. The target compound's dual substitution—2-benzoylamino (providing an extended aromatic pharmacophore and additional H-bond acceptor/donor capacity) plus N-methyl carboxamide (modulating metabolic stability and polarity)—creates a structurally distinct entity whose in vitro and in vivo behavior cannot be extrapolated from data on 2-aminonicotinamide, N-methylnicotinamide, or unsubstituted benzamide . Procurement of the incorrect analog risks irreproducible results and wasted screening resources.

Quantitative Differentiation Evidence for 2-(Benzoylamino)-N-methylnicotinamide Relative to Structural Comparators


Structural Differentiation from 2-Aminonicotinamide: Increased Hydrogen-Bonding Pharmacophore via 2-Benzoylamino Substitution

2-(Benzoylamino)-N-methylnicotinamide incorporates a benzoylamino group at the pyridine 2-position, introducing an extended aromatic system with an additional carbonyl hydrogen-bond acceptor and an amide NH donor, compared to the parent 2-aminonicotinamide scaffold which bears only a primary amine at this position . In systematic structural grid studies of N-(pyridyl)benzamides, the ortho-substitution pattern (as in the target compound) was found to significantly alter hydrogen-bonding geometry and molecular conformation relative to meta- and para-isomers, directly impacting target recognition [1]. The target compound thus possesses a pharmacophoric complexity—two amide bonds capable of both donor and acceptor interactions—that is absent in simpler 2-amino or 2-alkylamino nicotinamide analogs.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Lipophilicity Modulation Relative to N-Methylnicotinamide: Impact on Membrane Permeability and CNS Exposure Potential

The addition of a benzoyl group to the N-methylnicotinamide core is expected to substantially increase lipophilicity (cLogP) relative to the parent endogenous metabolite N-methylnicotinamide (MNA). N-Methylnicotinamide, with a molecular weight of 136.15 g/mol and only a single methylamide substituent on the pyridine ring, is a highly polar, water-soluble metabolite . The target compound (MW 255.27, bearing a benzoyl group) has a calculated topological polar surface area (TPSA) and predicted logP consistent with improved passive membrane permeability within the benzamide–nicotinamide class . This physicochemical shift is critical: while MNA acts primarily via endogenous metabolic pathways and vascular endothelial effects [1], the increased lipophilicity of 2-(benzoylamino)-N-methylnicotinamide positions it for intracellular target engagement, including CNS-penetrant applications where the benzamide–nicotinamide class has demonstrated radiosensitizing and anti-inflammatory activity [2].

Physicochemical Property CNS Drug Design Lipophilicity

Class-Level NF-κB Inhibitory Activity of Benzamide–Nicotinamide Hybrids: Mechanistic Precedent for Anti-Inflammatory and Pro-Apoptotic Applications

The benzamide and nicotinamide compound class, to which the target compound belongs, has a well-established mechanistic profile: these agents inhibit NF-κB at the gene transcription level, leading to downstream suppression of TNF-α and induction of apoptosis [1]. In a comprehensive study of 29 nicotinamide and benzamide analogs, a wide range of ring substitutions produced tumor radiosensitization comparable to equimolar doses of misonidazole, but the substitution pattern critically modulated acute toxicity in mice [2]. Specifically, N-substituted benzamide analogs (such as declopramide) were found to shift the mechanism toward selective apoptosis induction via cytochrome c release and caspase-9 activation at concentrations above 250 μM in mouse 70Z/3 pre-B and human HL60 leukemia cell lines [1]. The target compound, bearing both N-methyl carboxamide (nicotinamide feature) and 2-benzoylamino (benzamide feature) substituents, occupies a hybrid structural space that may combine the radiosensitization properties of nicotinamides with the apoptosis-inducing capacity of N-substituted benzamides.

NF-κB Inhibition Anti-inflammatory Radiosensitization

N-Methyl Carboxamide as a Metabolic Stability Modulator: Differentiation from Primary Amide Nicotinamide Analogs

The target compound's N-methyl carboxamide at the pyridine 3-position distinguishes it from 2-benzoylaminonicotinamide (CAS 112084-96-5, molecular formula C₁₃H₁₁N₃O₂, MW 241.25), which bears a primary carboxamide . N-Methylation of the carboxamide nitrogen eliminates one hydrogen-bond donor, alters the conformational preference of the amide bond, and—critically—may confer resistance to hydrolysis by ubiquitous amidase enzymes that readily cleave primary amides [1]. Within the nicotinamide SAR literature, N-methyl substitution on the carboxamide has been associated with altered biological activity: in one study, N-methyl analogs of 2-anilinobenzamide showed IC₅₀ values of 75 μM compared to 17 μM for the unsubstituted parent, demonstrating that N-methylation can modulate—but does not necessarily enhance—target potency [2]. This metabolic consideration is particularly relevant for in vivo studies where primary amide-containing nicotinamides may undergo rapid metabolic clearance.

Metabolic Stability Amidase Resistance Drug Metabolism

Recommended Research and Procurement Application Scenarios for 2-(Benzoylamino)-N-methylnicotinamide Based on Current Evidence


Medicinal Chemistry Hit Expansion and SAR Exploration Around the Benzamide–Nicotinamide Hybrid Pharmacophore

The compound's dual benzamide–nicotinamide structure makes it a valuable scaffold for systematic SAR studies aimed at probing the contribution of each substituent to target binding, selectivity, and physicochemical properties. Its ortho-substituted benzoylamino group and N-methyl carboxamide provide a distinct hydrogen-bonding network suitable for fragment-based or ligand-based drug design programs targeting NF-κB-mediated transcription [1]. Procurement of this compound alongside its closest analogs (2-aminonicotinamide, 2-benzoylaminonicotinamide, N-methylnicotinamide) enables controlled head-to-head comparison of the contribution of each functional group to biological activity.

In Vitro Screening for Anti-Inflammatory Activity via NF-κB Reporter Gene Assays

Given the established class-level activity of benzamides and nicotinamides as inhibitors of NF-κB at the gene transcription level [1], this compound is appropriate for inclusion in NF-κB luciferase reporter or TNF-α suppression screening cascades. The benzoylamino substituent may enhance cell permeability relative to more polar nicotinamide analogs, potentially improving intracellular target engagement in cell-based assays. Researchers should include appropriate positive controls (e.g., nicotinamide, N-substituted benzamides with known NF-κB IC₅₀ values) to benchmark activity.

Radiosensitization Screening in Oncology Models

Nicotinamide and benzamide analogs have demonstrated tumor radiosensitization properties comparable to misonidazole in murine models, with the substitution pattern on the aromatic ring influencing both efficacy and toxicity [1]. The target compound's hybrid structure may be evaluated in clonogenic survival assays under ionizing radiation in relevant cancer cell lines (e.g., HCT-116, A549, or glioblastoma models), with sensitizer enhancement ratios (SERs) calculated relative to radiation-only controls. Procurement for this application should be accompanied by the non-benzoylated comparator (N-methylnicotinamide) to isolate the contribution of the benzoyl pharmacophore.

CNS Drug Discovery Programs Targeting Neurodegenerative or Neuroinflammatory Pathways

The increased lipophilicity conferred by the benzoyl group, combined with the potential metabolic stability advantage of the N-methyl carboxamide, positions this compound as a candidate for CNS-penetrant screening in neurodegenerative disease models [1]. In vitro blood–brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 monolayer) and metabolic stability assessment in liver microsomes are recommended as initial characterization steps. The class-level anti-inflammatory mechanism (NF-κB/TNF-α axis inhibition) is mechanistically relevant to neuroinflammatory components of Alzheimer's and Parkinson's diseases [1].

Quote Request

Request a Quote for 2-(benzoylamino)-N-methylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.